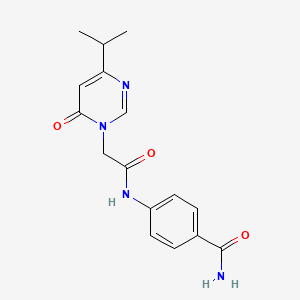

4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide

Description

4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide is a compound that bridges the realms of chemistry, biology, and pharmacology. Its unique structure, comprising a benzamide backbone linked to a modified pyrimidine ring, makes it a subject of interest for various scientific studies.

Properties

IUPAC Name |

4-[[2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-10(2)13-7-15(22)20(9-18-13)8-14(21)19-12-5-3-11(4-6-12)16(17)23/h3-7,9-10H,8H2,1-2H3,(H2,17,23)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJNYYVBUHRZEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide typically involves the following steps:

Formation of the Pyrimidine Ring: : Starting from a pyrimidine derivative, such as 4-isopropylpyrimidine, the oxo group is introduced via selective oxidation.

Acetamido Linker Formation: : The pyrimidine derivative is then reacted with acetyl chloride in the presence of a base like triethylamine to form the acetamido linker.

Benzamide Coupling: : Finally, this intermediate is coupled with an aminobenzamide derivative under peptide coupling conditions (e.g., using coupling reagents like HATU or EDC) to yield the target compound.

Industrial Production Methods: In an industrial context, the production process is scaled up using continuous flow chemistry techniques. This allows for better control over reaction conditions, increased yield, and reduced waste. Catalysts and solvents are chosen to ensure the reactions proceed efficiently and sustainably.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions, including:

Oxidation: : Due to its amide and pyrimidinone functionalities, selective oxidation can modify the oxo or acetamido groups.

Reduction: : Conditions that target the benzamide group can lead to the reduction to a benzylamine derivative.

Substitution: : Nucleophilic substitution reactions can occur at the pyrimidine ring or the benzamide moiety, introducing new functional groups.

Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide under mild conditions.

Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: : Nucleophiles like amines, thiols, or halides in the presence of suitable catalysts.

Major Products: Depending on the reaction:

Oxidation: : Formation of nitro or carboxy derivatives.

Reduction: : Conversion to amine derivatives.

Substitution: : Introduction of various substituents like halides or alkyl groups.

Scientific Research Applications

Antitumor Activity

One of the most promising applications of this compound is its potential as an antitumor agent. Research has indicated that derivatives of pyrimidine compounds can exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that 4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide can inhibit cell proliferation in specific cancer types, suggesting its utility in cancer therapeutics .

Antiviral Properties

Another area of interest is the antiviral activity of this compound. Studies have demonstrated that certain pyrimidine derivatives can inhibit viral replication by interfering with viral RNA synthesis. This suggests that this compound may have potential as a therapeutic agent against viral infections .

Drug Formulation

The formulation of drugs incorporating this compound has been explored in various studies. The compound's solubility and stability profiles are essential for developing effective oral or injectable formulations. Researchers are investigating various excipients to enhance the bioavailability of this compound when administered .

Case Study 1: Antitumor Efficacy in Preclinical Models

A preclinical study evaluated the antitumor efficacy of this compound in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting the compound's potential as a lead candidate for further development in oncology .

Case Study 2: Formulation Optimization

In another study focusing on drug formulation, researchers utilized response surface methodology to optimize the delivery system for this compound. The study highlighted the importance of selecting appropriate carriers and stabilizers to improve the compound's pharmacokinetic properties .

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors. Its mechanism typically involves:

Interaction with Enzyme Active Sites: : The compound can inhibit enzyme activity by mimicking natural substrates or binding to active sites.

Pathway Modulation: : By interfering with key biochemical pathways, it alters cellular processes.

Comparison with Similar Compounds

4-(2-(6-oxo-4-pyrimidinyl)acetamido)benzamide: : Lacks the isopropyl group.

4-acetamidobenzamide: : Similar benzamide structure but without the pyrimidine ring.

Uniqueness: What sets 4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide apart is its specific structure that allows for targeted interactions in both chemical and biological systems, making it highly versatile for research and industrial applications.

And there you have it—a comprehensive guide to the world of this compound! Let me know if there's anything more you’d like to explore about this compound.

Biological Activity

The compound 4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrimidine ring, an acetamido group, and a benzamide structure, which contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route can include:

- Formation of the Pyrimidinone Ring : This can be achieved through condensation reactions between suitable aldehydes and amines followed by cyclization.

- Acetamido Linkage Formation : The acetamido group is introduced via reaction with acetic anhydride or acetyl chloride.

- Final Product Formation : The compound is completed by coupling the pyrimidinone with the benzamide moiety.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antifungal and antibacterial effects. For instance, compounds with structural similarities have demonstrated efficacy against pathogens like Botrytis cinerea and Fusarium graminearum .

- Inhibition of Enzymatic Activity : This compound may interact with specific enzymes or receptors, potentially leading to modulation of key biochemical pathways. Its mechanism could involve competitive inhibition or allosteric modulation .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various fungi and bacteria | |

| Enzyme Inhibition | Potential inhibitor of specific enzyme targets | |

| Cytotoxicity | Assessment in cancer cell lines |

Case Studies

- Antifungal Efficacy : A study evaluated the antifungal activity of derivatives similar to this compound against Botrytis cinerea. The results indicated that certain derivatives exhibited over 80% inhibition at concentrations lower than traditional antifungals .

- Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The findings suggested a dose-dependent response, with significant cell death observed at higher concentrations, indicating potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the isopropyl group or variations in the acetamido moiety can significantly alter biological activity. For example, replacing the isopropyl group with other alkyl chains has been shown to enhance antimicrobial properties while reducing cytotoxicity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide?

The synthesis typically involves multi-step reactions starting with pyrimidine or pyridine derivatives. Key steps include coupling the acetamido-benzamide moiety to the pyrimidinone core. Critical parameters are:

- Catalysts : Use of palladium-based catalysts for cross-coupling reactions.

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) for amide bond formation.

- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating intermediates .

- Yield optimization : Reaction temperatures (80–120°C) and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How is the molecular structure of this compound characterized?

Advanced spectroscopic and crystallographic methods are employed:

- NMR : - and -NMR to confirm proton environments and carbon assignments, particularly for the isopropyl and pyrimidinone groups.

- X-ray crystallography : Resolves spatial arrangements of the acetamido-benzamide and pyrimidinone moieties.

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are the key functional groups influencing its reactivity and bioactivity?

The pyrimidinone ring (6-oxo group) enables hydrogen bonding with biological targets, while the acetamido linker enhances solubility and pharmacokinetics. The isopropyl group contributes to lipophilicity, affecting membrane permeability .

Advanced Research Questions

Q. How can computational methods predict reactivity and optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) model transition states and activation energies for key reactions like amide coupling. The ICReDD framework integrates computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) to reduce trial-and-error approaches . Molecular dynamics simulations further predict solvent effects and steric hindrance in multi-step syntheses .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological approaches include:

- Pharmacokinetic profiling : Assess bioavailability using LC-MS/MS to quantify plasma/tissue concentrations.

- Metabolite identification : HPLC-MS/MS detects active/inactive metabolites influencing in vivo results.

- Dose-response studies : Use statistical design of experiments (DoE) to correlate in vitro IC₅₀ values with in vivo efficacy .

Q. What strategies improve the compound’s pharmacological properties while minimizing toxicity?

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the benzamide moiety to enhance metabolic stability.

- SAR studies : Systematically vary the isopropyl group to balance lipophilicity and cytotoxicity.

- In silico ADMET prediction : Tools like SwissADME evaluate permeability, CYP450 interactions, and hERG liability .

Q. How can researchers validate target engagement and mechanism of action?

- Surface plasmon resonance (SPR) : Quantifies binding affinity to putative targets (e.g., kinases).

- Cellular thermal shift assay (CETSA) : Confirms target engagement by measuring protein thermal stability shifts upon compound binding.

- Gene knockout models : CRISPR/Cas9-mediated deletion of target genes to assess functional dependency .

Q. What methodologies address contradictions in reported biological activity data across studies?

- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like cell line heterogeneity or assay protocols.

- Multivariate statistical analysis : Principal component analysis (PCA) identifies confounding factors (e.g., solvent choice, incubation time) .

Q. How is the compound’s stability under physiological conditions evaluated?

- Forced degradation studies : Expose the compound to acidic/basic conditions, UV light, and elevated temperatures.

- HPLC stability assays : Monitor degradation products over time.

- Accelerated stability testing : 40°C/75% RH for 6 months to predict shelf-life .

Q. What advanced techniques ensure reproducibility in multi-step synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.